BenchChemオンラインストアへようこそ!

Himastatin

Antibiotic potency Dimerization requirement Gram-positive bacteria

Himastatin (CAS 126775-74-4) is a homodimeric cyclohexadepsipeptide antibiotic (C72H104N14O20; MW 1485.7) isolated from Streptomyces hygroscopicus (ATCC. It contains a unique central C5–C5′ biaryl linkage connecting two cyclotryptophan residues, along with non-standard residues including 5-hydroxypiperazic acid, α-hydroxyisovaleric acid, and a depsipeptide (ester) linkage.

Molecular Formula C72H104N14O20
Molecular Weight 1485.7 g/mol
Cat. No. B1244360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHimastatin
Synonymshimastatin
Molecular FormulaC72H104N14O20
Molecular Weight1485.7 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)N2C(CC3(C2NC4=C3C=C(C=C4)C5=CC6=C(C=C5)NC7C6(CC8N7C(=O)C(NC(=O)C(NC(=O)C9CC(CNN9C(=O)C(OC(=O)C(NC8=O)C(C)C)C(C)C)O)CC(C)C)C(C)O)O)O)C(=O)NC(C(=O)OC(C(=O)N2C(CC(CN2)O)C(=O)N1)C(C)C)C(C)C)C(C)O
InChIInChI=1S/C72H104N14O20/c1-29(2)19-45-57(91)81-53(35(13)87)63(97)83-49(61(95)79-51(31(5)6)67(101)105-55(33(9)10)65(99)85-47(59(93)75-45)23-39(89)27-73-85)25-71(103)41-21-37(15-17-43(41)77-69(71)83)38-16-18-44-42(22-38)72(104)26-50-62(96)80-52(32(7)8)68(102)106-56(34(11)12)66(100)86-48(24-40(90)28-74-86)60(94)76-46(20-30(3)4)58(92)82-54(36(14)88)64(98)84(50)70(72)78-44/h15-18,21-22,29-36,39-40,45-56,69-70,73-74,77-78,87-90,103-104H,19-20,23-28H2,1-14H3,(H,75,93)(H,76,94)(H,79,95)(H,80,96)(H,81,91)(H,82,92)/t35-,36-,39+,40+,45-,46-,47+,48+,49-,50-,51+,52+,53+,54+,55-,56-,69-,70-,71+,72+/m0/s1
InChIKeyOZPNLJQULOIOGU-UPABGHPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Himastatin Procurement Guide: What Makes This Dimeric Cyclohexadepsipeptide Antibiotic Structurally and Functionally Distinct


Himastatin (CAS 126775-74-4) is a homodimeric cyclohexadepsipeptide antibiotic (C72H104N14O20; MW 1485.7) isolated from Streptomyces hygroscopicus (ATCC 53653) [1]. It contains a unique central C5–C5′ biaryl linkage connecting two cyclotryptophan residues, along with non-standard residues including 5-hydroxypiperazic acid, α-hydroxyisovaleric acid, and a depsipeptide (ester) linkage . The compound exhibits potent Gram-positive antibacterial activity and in vivo antitumor efficacy against P388 leukemia and B16 melanoma models [2], while showing no activity against Gram-negative bacteria [2]. Its homodimeric architecture sets it apart from monomeric analogs such as NW-G01 and from other membrane-targeting cyclic peptide antibiotics.

Why Himastatin Cannot Be Replaced by NW-G01, Chloptosin, or Polymyxin B: Structural Determinants of Functional Specificity


Himastatin, NW-G01, and chloptosin all belong to the cyclohexadepsipeptide family, but their biological activities differ fundamentally due to variations in dimerization state and residue composition. Himastatin's central C5–C5′ biaryl-linked homodimeric structure is essential for its potent Gram-positive antibacterial activity; the corresponding monomeric natural product NW-G01 shows substantially weaker activity [1]. Replacement of himastatin's 5-hydroxypiperazic acid residue with proline completely abolishes antibacterial activity, while substitution of the depsipeptide ester linkage with an amide progressively diminishes potency [1]. Although himastatin and polymyxin B share a membrane-targeting mechanism, they differ in their response to fatty acid salts: polymyxin E (colistin) is not inhibited, indicating that membrane-targeting peptide antibiotics are not interchangeable [2]. These structural and mechanistic distinctions mean that himastatin cannot be generically substituted with in-class analogs without loss of the specific activity profile.

Quantitative Differentiation of Himastatin: Head-to-Head Evidence Against Closest Comparators


Dimerization-Dependent Potency: Himastatin vs. Monomeric NW-G01 and Monomeric Precursors

Himastatin's antibacterial activity is strictly dependent on its homodimeric structure. The natural monomeric analog NW-G01 shows significantly reduced activity compared to dimeric himastatin. In the 2022 total synthesis study, a synthetic monomeric himastatin precursor (compound (+)-18) exhibited an MIC of >64 μg/mL against Bacillus subtilis, whereas dimeric (–)-himastatin (1) had an MIC of 1 μg/mL against the same strain [1]. This represents a greater than 64-fold difference in potency attributable solely to dimerization.

Antibiotic potency Dimerization requirement Gram-positive bacteria

Enantiomer-Specific Resistance Evasion: ent-(+)-Himastatin vs. Natural (–)-Himastatin

Stereochemical probes reveal that while natural (–)-himastatin and its unnatural enantiomer ent-(+)-himastatin possess nearly identical MIC values against Bacillus subtilis, Staphylococcus aureus, and Enterococcus faecalis, the unnatural enantiomer ent-(+)-himastatin was 4- to 8-fold more active in inhibiting the growth of the producing organism Streptomyces himastatinicus compared to (–)-himastatin [1]. This indicates that ent-(+)-himastatin can evade the self-resistance mechanism employed by the producing strain.

Stereochemistry-activity relationship Resistance evasion Self-resistance

Membrane-Targeting Selectivity: Himastatin vs. Ampicillin, Bacitracin, Chloramphenicol, and Tunicamycin

Saturated fatty acid sodium salts (chain length ≥C8) reduced the antimicrobial activity of himastatin 50- to 100-fold. In contrast, when antibiotics such as ampicillin, bacitracin, chloramphenicol, and tunicamycin were tested under the same conditions, no meaningful reduction in antibacterial activity occurred [1]. The membrane-active peptide antibiotic polymyxin B showed a similar reduction to himastatin, while polymyxin E (colistin) did not, indicating that himastatin's interaction with fatty acid salts reflects a membrane-targeting mechanism shared with polymyxin B but distinct from cell-wall synthesis or protein synthesis inhibitors.

Membrane disruption Fatty acid salt inhibition Mechanism of action

Piperazic Acid Residue Requirement: Himastatin vs. Proline-Substituted Derivative

Replacement of the 5-hydroxypiperazic acid residue in himastatin with a proline residue (compound (–)-19) completely abolished antibacterial activity against Gram-positive bacteria [1]. NMR analysis revealed that the proline-substituted derivative (–)-19 and its monomeric counterpart (+)-18 exhibited minor conformers not observed in (–)-himastatin, indicating a loss of conformational rigidity enforced by the piperazic acid residue [1].

Structure-activity relationship Piperazic acid Conformational rigidity

Bioproduction Scalability: Engineered ΔhmtB Mutant vs. Wild-Type Producer

Inactivation of the atypical repressor gene hmtB in Streptomyces hygroscopicus ATCC 53653 increased himastatin production titer to 30.40 ± 0.83 μg/mL, representing a 15.8-fold improvement over the wild-type titer of 1.92 ± 0.09 μg/mL [1]. Deletion of hmtA similarly enhanced production to 19.02 ± 1.2 μg/mL (9.9-fold increase). These engineered strains provide a scalable fermentation platform for himastatin procurement that far exceeds wild-type productivity.

Bioproduction titer Strain engineering Fermentation yield

Depsipeptide Linkage Integrity: Himastatin vs. Amide-Replaced Derivatives

The depsipeptide (ester) linkage in himastatin is critical for optimal activity. When the ester linkage was replaced with a secondary amide (compound (–)-15) or tertiary amide (compound (–)-17), a progressive decrease in antibacterial activity was observed, consistent with the loss of a hydrogen-bonding site that contributes to conformational rigidity [1]. This trend was quantified across multiple derivatives using broth-microdilution MIC assays against Gram-positive bacterial strains.

Depsipeptide linkage Hydrogen bonding Structure-activity relationship

Where to Deploy Himastatin: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Antibiotic Resistance Research Targeting Membrane-Disrupting Mechanisms

Himastatin's unique susceptibility to 50- to 100-fold inhibition by fatty acid sodium salts, as opposed to the complete insensitivity of ampicillin, bacitracin, chloramphenicol, and tunicamycin, makes it a highly specific probe for membrane-targeting antibiotic mechanisms [1]. The fact that ent-(+)-himastatin evades self-resistance in Streptomyces himastatinicus (4- to 8-fold greater activity relative to the natural enantiomer) positions it for studying resistance mechanisms unique to membrane-disrupting compounds [2].

Structure-Activity Relationship (SAR) Screening of Dimeric Peptide Antibiotics

The greater than 64-fold potency difference between dimeric himastatin (MIC 1 μg/mL) and its monomeric precursor (MIC > 64 μg/mL) against Bacillus subtilis establishes himastatin as a benchmark for evaluating the role of dimerization in antibiotic activity [2]. The complete loss of activity upon substitution of piperazic acid with proline, and the progressive loss of activity upon modification of the depsipeptide linkage, provide quantitative reference points for SAR programs exploring non-standard residues and linkages in cyclic peptide antibiotics [2].

High-Titer Fermentation Process Development Using Engineered Strains

The ΔhmtB mutant strain producing himastatin at 30.40 ± 0.83 μg/mL (15.8-fold higher than the wild-type titer of 1.92 ± 0.09 μg/mL) provides a validated starting point for industrial fermentation process optimization [3]. This engineered productivity level makes himastatin procurement feasible for medium-throughput screening campaigns that would be impractical with wild-type yields.

Antitumor Pharmacology in Localized P388 Leukemia and B16 Melanoma Models

Himastatin demonstrated in vivo antitumor activity specifically against localized P388 leukemia and B16 melanoma in mice, with no distal site antitumor activity [1]. This localized efficacy profile, combined with evidence that its cytotoxic activity against HCT-116 colon adenocarcinoma cells is markedly reduced by sodium palmitate (implicating a membrane-mediated mechanism), positions himastatin as a specialized tool for studying membrane-targeted anticancer approaches in defined anatomical compartments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Himastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.